
2-Methyl-6-phenyl-2-azabicyclo(2.2.2)octane-6-exo-carboxylic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
化学反应分析
Types of Reactions
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another azabicyclo compound with a different ring structure.
Tropane Alkaloids: A class of compounds with a similar bicyclic structure but different functional groups.
Uniqueness
2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride is unique due to its specific structural features, including the presence of a phenyl group and a carbethoxy group.
属性
CAS 编号 |
110549-08-1 |
|---|---|
分子式 |
C17H24ClNO2 |
分子量 |
309.8 g/mol |
IUPAC 名称 |
ethyl (1S,4R,6S)-2-methyl-6-phenyl-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(14-7-5-4-6-8-14)11-13-9-10-15(17)18(2)12-13;/h4-8,13,15H,3,9-12H2,1-2H3;1H/t13-,15+,17+;/m1./s1 |
InChI 键 |
FUSOEDUWJPKEBM-GGKYQYESSA-N |
SMILES |
CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |
手性 SMILES |
CCOC(=O)[C@@]1(C[C@H]2CC[C@@H]1N(C2)C)C3=CC=CC=C3.Cl |
规范 SMILES |
CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |
同义词 |
ethyl (1S,4R,6S)-7-methyl-6-phenyl-7-azabicyclo[2.2.2]octane-6-carboxy late hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


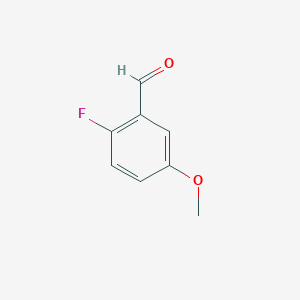
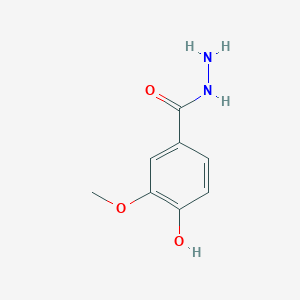
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
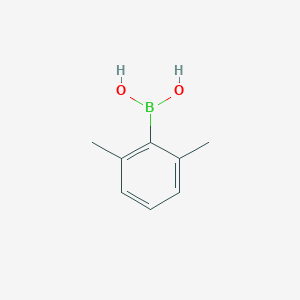

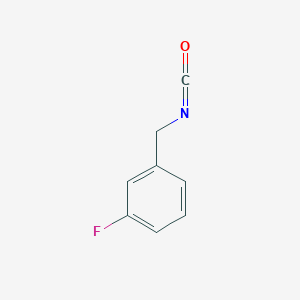
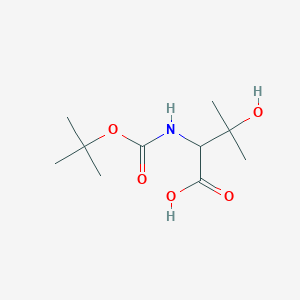
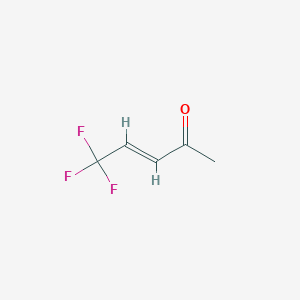
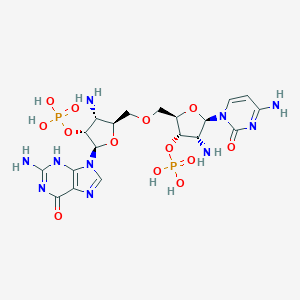

![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)


